![molecular formula C17H17N5O4S B2852697 7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852170-41-3](/img/structure/B2852697.png)
7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with another pyrimidine ring, forming a bicyclic structure .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains two fused pyrimidine rings, which are nitrogen-containing heterocycles. Attached to this bicyclic core are several functional groups: an ethyl group, two methyl groups, a nitrobenzyl group, and a thioether linkage .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group could be reduced to an amino group, or the thioether could be oxidized. The compound could also participate in further condensation reactions via the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and carbonyl groups could enhance its solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Antiproliferative Agents
Pyrimido[4,5-d]pyrimidines, due to their structural similarity to nucleotides, often exhibit antiproliferative properties. They can interfere with DNA and RNA synthesis, making them potential candidates for cancer research as inhibitors of cell growth . The specific substitutions on the pyrimido[4,5-d]pyrimidine core can be tailored to target certain cancer cell lines, enhancing the efficacy and selectivity of these compounds.
Antimicrobial Activity
Compounds with a pyrimido[4,5-d]pyrimidine scaffold have shown antimicrobial activity. They can act against a range of bacteria and fungi by disrupting nucleic acid synthesis or protein function within microbial cells. This makes them valuable for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of pyrimido[4,5-d]pyrimidines make them interesting for the development of new pain relief medications. They may work by modulating the inflammatory response or by directly affecting pain signaling pathways .
Hypotensive Agents
Some derivatives of pyrimido[4,5-d]pyrimidines have been identified as hypotensive agents , which can lower blood pressure. They may achieve this by acting on vascular smooth muscle or influencing the renin-angiotensin system, which regulates blood pressure .
Antihistamine Properties
Pyrimido[4,5-d]pyrimidines can also serve as antihistamines . They may block the action of histamine, a compound involved in allergic reactions, thereby reducing symptoms like itching, swelling, and redness .
Kinase Inhibition
This class of compounds has been found to inhibit various kinases, enzymes that play a crucial role in signal transduction and cell regulation. Kinase inhibitors are particularly important in cancer therapy, as they can prevent the activation of proteins that cause cancer cells to grow and divide .
Cyclin-Dependent Kinase Inhibition
Cyclin-dependent kinases (CDKs) are another target of pyrimido[4,5-d]pyrimidines. Inhibiting CDKs can halt the cell cycle, leading to the suppression of tumor growth. This application is particularly relevant in the context of targeted cancer therapies .
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Derivatives of pyrimido[4,5-d]pyrimidines, such as those containing the 4-aminopyrido[2,3-d]pyrimidin-5-one moiety, have been identified as inhibitors of PI3K. This enzyme is involved in cell growth and survival, and its inhibition is a promising strategy for treating cancers .
Future Directions
properties
IUPAC Name |
7-ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-4-12-18-14-13(16(23)21(3)17(24)20(14)2)15(19-12)27-9-10-5-7-11(8-6-10)22(25)26/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSQFIVEMCDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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